
1-(4-Methoxyphenyl)-2-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-butylamine, commonly known as PMA, is a synthetic drug that belongs to the phenethylamine class of compounds. PMA is structurally similar to amphetamine and MDMA, and it has been used as a recreational drug due to its psychoactive properties. However, PMA is also of interest to the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of PMA is not fully understood, but it is believed to act as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. PMA also has affinity for serotonin receptors, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
PMA has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. PMA has also been shown to cause neurotoxicity in certain brain regions, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PMA in laboratory experiments is its ability to selectively release neurotransmitters such as dopamine and norepinephrine, which may be useful in studying the role of these neurotransmitters in various physiological processes. However, the potential neurotoxicity of PMA may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on PMA. One area of interest is the development of PMA analogs with improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the role of PMA in the regulation of mood and behavior, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of PMA and its effects on the brain and body.
Métodos De Síntesis
The synthesis of PMA involves the reaction of 4-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate with a reducing agent such as lithium aluminum hydride. The final product is obtained through a reductive amination reaction using butylamine as the amine source.
Aplicaciones Científicas De Investigación
PMA has been studied for its potential therapeutic applications in various fields of research. For example, PMA has been investigated as a potential treatment for depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDJBQNHXBFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2-butanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

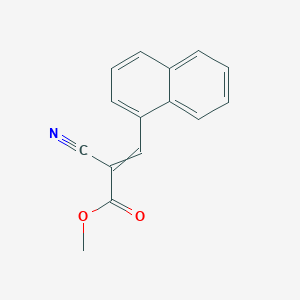
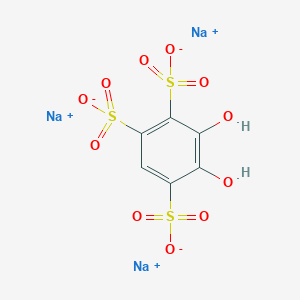
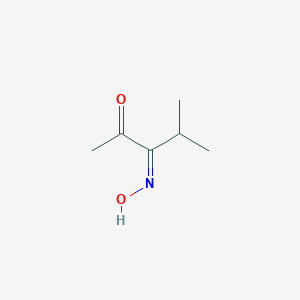
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
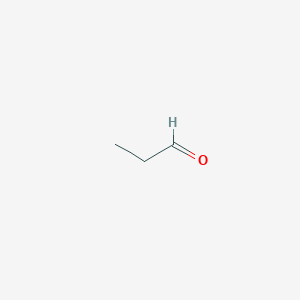
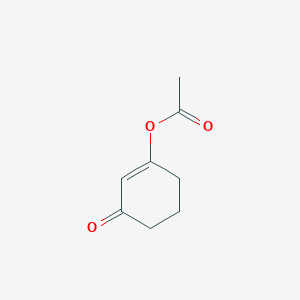
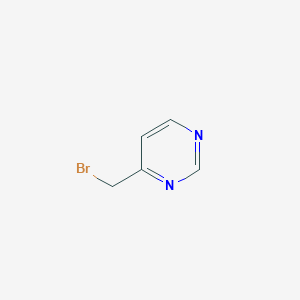
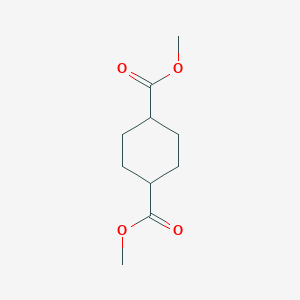
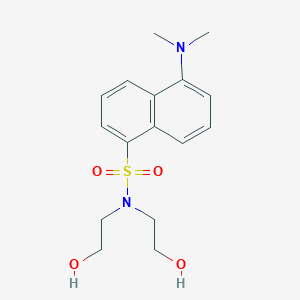
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
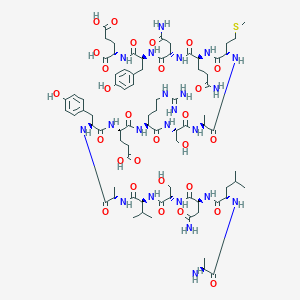
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
